methyl 2-amino-4-[2,4-dimethyl-5-(morpholin-4-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-AMINO-4-{2,4-DIMETHYL-5-[(MORPHOLIN-4-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a morpholine group, which is a common motif in pharmaceuticals due to its ability to enhance the solubility and bioavailability of drugs.
Preparation Methods
The synthesis of METHYL 2-AMINO-4-{2,4-DIMETHYL-5-[(MORPHOLIN-4-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and functional group modifications. Industrial production methods often employ catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
METHYL 2-AMINO-4-{2,4-DIMETHYL-5-[(MORPHOLIN-4-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine group enhances its ability to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other chromene derivatives and morpholine-containing molecules. What sets METHYL 2-AMINO-4-{2,4-DIMETHYL-5-[(MORPHOLIN-4-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
- Methyl 2-amino-4-[2-(2-methoxy-2-oxoethoxy)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Indole derivatives : Known for their diverse biological activities .
Properties
Molecular Formula |
C26H34N2O5 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
methyl 2-amino-4-[2,4-dimethyl-5-(morpholin-4-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C26H34N2O5/c1-15-10-16(2)18(11-17(15)14-28-6-8-32-9-7-28)21-22-19(29)12-26(3,4)13-20(22)33-24(27)23(21)25(30)31-5/h10-11,21H,6-9,12-14,27H2,1-5H3 |
InChI Key |
OUHZWZQMUSWHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CN2CCOCC2)C3C4=C(CC(CC4=O)(C)C)OC(=C3C(=O)OC)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.